molecular formula C14H11N3O3 B2690704 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine CAS No. 2007916-12-1

7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine

Cat. No. B2690704
CAS RN: 2007916-12-1
M. Wt: 269.26
InChI Key: PAZWIEOXBISWCR-UHFFFAOYSA-N
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Description

“7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the development of antituberculosis agents .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have emerged as promising antituberculosis (anti-TB) agents. Tuberculosis (TB) remains a global health challenge, and drug-resistant strains exacerbate the problem. Researchers have identified imidazo[1,2-a]pyridine derivatives that exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . These compounds are being investigated for their efficacy in combating TB infections.

Antiparasitic Activity

In vitro studies have demonstrated the inhibitory effect of imidazo[1,2-a]pyridine on bovine Babesia parasites. This finding suggests that the compound may have antiparasitic properties, which could be explored further for veterinary or human health applications .

Medicinal Chemistry Scaffold

Imidazo[1,2-a]pyridine is recognized as a versatile “drug prejudice” scaffold due to its structural diversity and wide range of applications in medicinal chemistry. Researchers have exploited its unique features to design novel drug candidates across various therapeutic areas .

Material Science

Beyond its medicinal applications, imidazo[1,2-a]pyridine’s structural character makes it useful in material science. Researchers explore its properties for applications such as organic electronics, sensors, and functional materials .

properties

IUPAC Name

7-(3-methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-10-8-11(2-3-13(10)17(18)19)20-12-4-6-16-7-5-15-14(16)9-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZWIEOXBISWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC3=NC=CN3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine

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